![molecular formula C18H17BrFNO3S B2838907 (3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034383-53-2](/img/structure/B2838907.png)
(3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, and a thiazepanone group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, bromination and fluorination reactions could introduce the bromophenyl and fluorophenyl groups, respectively . The thiazepanone group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
Research has demonstrated that bromophenols and their derivatives exhibit carbonic anhydrase inhibitory activities. Such compounds are valuable as potential drug candidates for treating a range of conditions including glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis due to their ability to regulate pH balance in tissues (Balaydın et al., 2012).
Antioxidant Properties
Studies have synthesized and evaluated the antioxidant properties of various bromophenol derivatives. These compounds have shown effective radical scavenging activities and potential as antioxidants, which could be applied in pharmaceuticals to combat oxidative stress and related diseases (Çetinkaya et al., 2012).
Fluorophore Synthesis and Spectroscopic Applications
The synthesis of fluorinated benzophenones and related compounds has been explored for enhancing the photostability and spectroscopic properties of fluorophores. Such advancements in fluorophore synthesis are crucial for developing novel imaging agents and sensors with applications in biological and chemical research (Woydziak et al., 2012).
Crystal Structure Analysis
The crystal structure and DFT studies of certain fluorinated compounds provide insights into the molecular configurations, electrostatic potential, and frontier molecular orbitals. These studies are foundational for understanding the physicochemical properties of new materials and compounds, which can be applied in drug design and materials science (Huang et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYVGXDAPDQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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